molecular formula C17H13FN2O2 B2370155 2-fluoro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034497-52-2

2-fluoro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2370155
CAS No.: 2034497-52-2
M. Wt: 296.301
InChI Key: GJSHXJUNHLPHHD-UHFFFAOYSA-N
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Description

2-fluoro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: m-CPBA, potassium permanganate (KMnO4)

    Reducing agents: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Catalysts: Palladium catalysts for coupling reactions

Major Products Formed

    Oxidation: Formation of furanones

    Reduction: Formation of amines

    Substitution: Formation of various substituted derivatives

Scientific Research Applications

2-fluoro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluoro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide is unique due to the presence of the fluorine atom, which can enhance its chemical stability and biological activity

Properties

IUPAC Name

2-fluoro-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2/c18-16-4-2-1-3-15(16)17(21)20-9-12-7-14(10-19-8-12)13-5-6-22-11-13/h1-8,10-11H,9H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSHXJUNHLPHHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC(=CN=C2)C3=COC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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